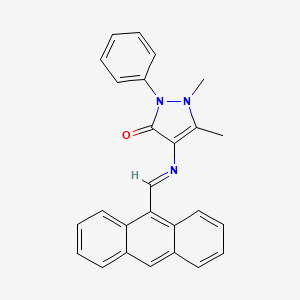
4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene moiety, which is known for its aromaticity and stability, making it a valuable component in organic synthesis and material science.
Preparation Methods
The synthesis of 4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one typically involves the condensation of 9-anthraldehyde with 2,3-dimethyl-1-phenyl-3-pyrazoline-5-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified anthracene derivatives with altered electronic and structural properties.
Scientific Research Applications
4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials, particularly in the field of organic electronics and photonics.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying molecular interactions and developing new biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the areas of cancer treatment and antimicrobial activity.
Industry: Its stability and electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one is not fully understood, but it is believed to involve interactions with molecular targets such as enzymes and receptors. The anthracene moiety can intercalate with DNA, potentially disrupting cellular processes and leading to cytotoxic effects. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity .
Comparison with Similar Compounds
Similar compounds to 4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one include other anthracene derivatives and pyrazoline-based compounds. These compounds share structural similarities but differ in their specific functional groups and electronic properties. For example:
9-Anthraldehyde: A precursor in the synthesis of the target compound, known for its use in organic synthesis.
2,3-Dimethyl-1-phenyl-3-pyrazoline-5-one: Another precursor, commonly used in the synthesis of various heterocyclic compounds.
4-(9-Anthrylmethylamino)TEMPO: A related compound with notable magnetic properties and applications in material science .
The uniqueness of this compound lies in its combined anthracene and pyrazoline moieties, which confer distinct electronic and structural characteristics, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C26H21N3O |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-(anthracen-9-ylmethylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C26H21N3O/c1-18-25(26(30)29(28(18)2)21-12-4-3-5-13-21)27-17-24-22-14-8-6-10-19(22)16-20-11-7-9-15-23(20)24/h3-17H,1-2H3 |
InChI Key |
RNXZNZGMBZVMDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[(2-chloroethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B11550597.png)
![5-bromo-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11550603.png)
![N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11550605.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11550616.png)
![2,4-dibromo-6-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11550623.png)
![2-[(Z)-(2-{(2Z)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-6-bromo-4-nitrophenyl benzoate](/img/structure/B11550625.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B11550628.png)
![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11550642.png)
![4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-ethoxyphenyl 4-nitrobenzoate](/img/structure/B11550643.png)

![2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dichlorophenol](/img/structure/B11550656.png)
![1-{5-[(Diphenylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-naphthalen-1-ylurea](/img/structure/B11550660.png)
![N-(4-chlorophenyl)-4-({(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B11550662.png)
![4-(4-methoxy-2-methylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]butanehydrazide](/img/structure/B11550677.png)
